5-phenyl-2-(4-phenylphenyl)-1,3-oxazole

Catalog No.
S1906276
CAS No.
852-37-9
M.F
C21H15NO
M. Wt
297.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-phenyl-2-(4-phenylphenyl)-1,3-oxazole

CAS Number

852-37-9

Product Name

5-phenyl-2-(4-phenylphenyl)-1,3-oxazole

IUPAC Name

5-phenyl-2-(4-phenylphenyl)-1,3-oxazole

Molecular Formula

C21H15NO

Molecular Weight

297.3 g/mol

InChI

InChI=1S/C21H15NO/c1-3-7-16(8-4-1)17-11-13-19(14-12-17)21-22-15-20(23-21)18-9-5-2-6-10-18/h1-15H

InChI Key

RQGVWYIZAUHBBE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC=C(O3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC=C(O3)C4=CC=CC=C4

The exact mass of the compound 2-(Biphenyl-4-yl)-5-phenyloxazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87971. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-phenyl-2-(4-phenylphenyl)-1,3-oxazole, commonly referred to as BPO (CAS: 852-37-9), is a high-performance primary organic fluor and wavelength shifter utilized extensively in liquid scintillator formulations. Characterized by its extended conjugated biphenyl-oxazole core, BPO exhibits exceptional fluorescence quantum yield and excellent solubility in standard aromatic solvents such as linear alkylbenzene (LAB) and diisopropylnaphthalene (DIN) [1]. For industrial and scientific procurement, BPO is highly valued for its red-shifted emission profile (peaking around 384–390 nm) compared to standard fluors. This makes it a critical raw material for advanced radiation detection systems, hybrid Cherenkov/scintillation detectors, and specialized liquid scintillation counting cocktails where precise spectral matching and high light yields are mandatory [2].

While 2,5-Diphenyloxazole (PPO) is the industry-standard primary fluor, substituting BPO with PPO in specialized scintillator cocktails severely compromises performance. PPO emits at a shorter wavelength (~360 nm), which increases self-absorption in large-volume detectors and necessitates the addition of secondary wavelength shifters (like POPOP) to match the sensitivity of bi-alkali photomultiplier tubes [1]. More critically, in modern slow-scintillator formulations using diisopropylnaphthalene (DIN), PPO exhibits suboptimal spectral overlap with the solvent's emission. BPO’s absorption spectrum is naturally shifted to perfectly overlay with DIN, ensuring highly efficient radiationless energy transfer; replacing it with PPO results in a measurable loss of light yield and disruption of the pulse-shape discrimination (PSD) timing profiles required for accurate particle identification [2].

Red-Shifted Emission Profile for Enhanced PMT Compatibility

BPO demonstrates a significant spectral advantage over the industry-standard PPO by exhibiting an emission peak shifted towards longer wavelengths. While PPO typically emits around 360 nm, BPO achieves an emission peak at approximately 384–390 nm, with a tail extending into the visible regime up to 500 nm[1]. This ~20–30 nm red-shift ensures that the emitted light bypasses the UV self-absorption region of many organic solvents and aligns directly with the peak spectral quantum efficiency of conventional bi-alkali photomultiplier tubes (PMTs) [2].

Evidence DimensionPeak Emission Wavelength
Target Compound Data384–390 nm
Comparator Or BaselinePPO (2,5-Diphenyloxazole) at ~360 nm
Quantified Difference~20–30 nm red-shift
ConditionsDissolved in liquid scintillator matrices (e.g., LAB/DIN)

Eliminates the strict necessity for secondary wavelength shifters in certain formulations, simplifying procurement and reducing multi-component solubility risks.

Superior Energy Transfer in Diisopropylnaphthalene (DIN) Solvents

In advanced scintillator formulations utilizing Diisopropylnaphthalene (DIN) or blended solvents for slow light emission, the overlap between solvent emission and fluor absorption is critical. BPO provides superior radiationless energy transfer compared to PPO or butyl-PBD because its absorption spectrum is shifted by ~20 nm to better overlay with DIN's emission profile [1]. Consequently, BPO is explicitly selected to optimize light yields in high-DIN fraction cocktails where standard fluors suffer from suboptimal spectral overlap [2].

Evidence DimensionSpectral Overlap & Energy Transfer Efficiency
Target Compound DataOptimal absorption/emission overlay with DIN
Comparator Or BaselinePPO (Suboptimal overlap with DIN emission)
Quantified DifferenceMaximized light yield in DIN-heavy solvent blends
ConditionsBi-solvent (LAB/DIN) slow scintillator cocktails

For manufacturers of specialized slow scintillators, BPO is the mandatory primary fluor to maintain high light yields without compromising the delayed emission timing required for pulse-shape discrimination.

Maximized Fluorescence Quantum Yield for Energy Resolution

The fundamental efficiency of a liquid scintillator depends heavily on the quantum yield of its primary fluor. Comparative studies of primary wavelength shifters establish that BPO exhibits some of the highest fluorescence quantum yield values among all standard candidates [1]. When evaluated against baseline PPO solutions, scintillators formulated with BPO consistently deliver top-tier photon generation per MeV of deposited energy, ensuring that non-radiative loss pathways are minimized [1].

Evidence DimensionFluorescence Quantum Yield
Target Compound DataHighest-tier quantum yield among primary fluors
Comparator Or BaselineStandard PPO solutions (~0.84 quantum yield)
Quantified DifferenceSuperior or equivalent baseline efficiency, driving maximum overall light yield
ConditionsUV excitation (290-330 nm) in aromatic solvents

Ensures excellent energy resolution and low detection thresholds, making it the preferred choice for high-precision radiation detection instruments.

Hybrid Cherenkov/Scintillation Detectors

Due to its superior energy transfer in DIN-based solvents, BPO is the optimal primary fluor for bi-solvent slow scintillators. It maintains the high light yields necessary for energy resolution while preserving the delayed emission timing required for pulse-shape discrimination (PSD) and particle identification (PID) [1].

Single-Fluor Liquid Scintillator Cocktails

Because BPO's emission naturally peaks around 384–390 nm, it directly matches the quantum efficiency of bi-alkali PMTs. This allows manufacturers to formulate single-fluor scintillators without the need for secondary wavelength shifters like POPOP, simplifying the supply chain and reducing formulation complexity [2].

High-Resolution Alpha/Beta Liquid Scintillation Counting

In laboratory and industrial radiation monitoring, BPO's exceptionally high fluorescence quantum yield ensures maximum photon generation per MeV. This translates to lower detection thresholds and superior energy resolution, which is critical for distinguishing between alpha and beta decay events in mixed samples [3].

DIN-Based Specialized Radiation Monitors

For safety-compliant liquid scintillators utilizing Diisopropylnaphthalene (DIN) instead of traditional hazardous solvents, BPO is specifically required to overcome the spectral mismatch that occurs with standard PPO, ensuring the final product remains highly luminous and commercially viable[4].

XLogP3

6.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

852-37-9

Wikipedia

2-(Biphenyl-4-yl)-5-phenyloxazole

Dates

Last modified: 08-16-2023

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